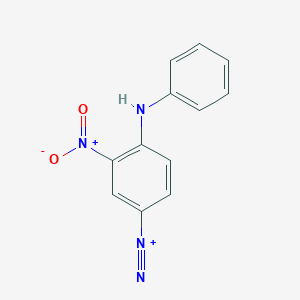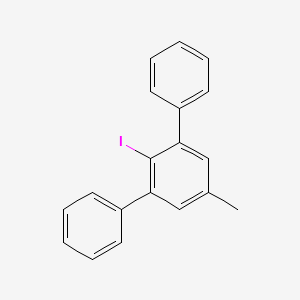![molecular formula C46H64N2O6 B12524847 1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) CAS No. 848354-42-7](/img/structure/B12524847.png)
1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two dodecyloxy groups and two nitrobenzene groups connected through a phenylene and ethene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) typically involves multiple steps. One common method includes the following steps:
Formation of the phenylene core: The phenylene core is synthesized by reacting 1,4-dibromobenzene with dodecyl alcohol in the presence of a base such as potassium carbonate.
Introduction of ethene linkages: The ethene linkages are introduced through a Heck coupling reaction, where the phenylene core is reacted with ethene derivatives in the presence of a palladium catalyst.
Attachment of nitrobenzene groups: The final step involves the nitration of the ethene-phenylene core using a mixture of nitric acid and sulfuric acid to introduce the nitrobenzene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new alkoxy derivatives.
Scientific Research Applications
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential as a drug delivery agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro and dodecyloxy groups. The nitro groups can participate in redox reactions, while the dodecyloxy groups can enhance the compound’s solubility and interaction with lipid membranes. The ethene-phenylene core provides structural rigidity and electronic properties that are crucial for its function in organic electronics and materials science.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene: Similar structure but with ethynyl linkages instead of ethene.
1,1’-(1,4-Dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis(4-iodobenzene): Contains methoxy and iodobenzene groups instead of dodecyloxy and nitrobenzene groups.
(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate): Contains phenylenebis(oxy) and methylbenzenesulfonate groups.
Uniqueness
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) is unique due to its combination of dodecyloxy and nitrobenzene groups, which provide distinct electronic and solubility properties. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
Properties
CAS No. |
848354-42-7 |
|---|---|
Molecular Formula |
C46H64N2O6 |
Molecular Weight |
741.0 g/mol |
IUPAC Name |
1,4-didodecoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C46H64N2O6/c1-3-5-7-9-11-13-15-17-19-21-35-53-45-37-42(30-24-40-27-33-44(34-28-40)48(51)52)46(54-36-22-20-18-16-14-12-10-8-6-4-2)38-41(45)29-23-39-25-31-43(32-26-39)47(49)50/h23-34,37-38H,3-22,35-36H2,1-2H3 |
InChI Key |
QUVWJDRKVNZIMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])OCCCCCCCCCCCC)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)

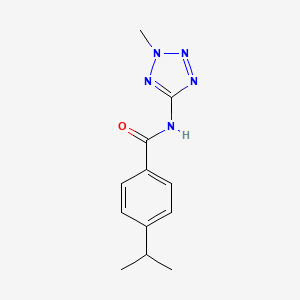
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
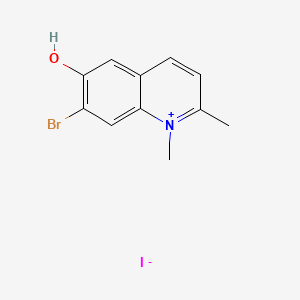
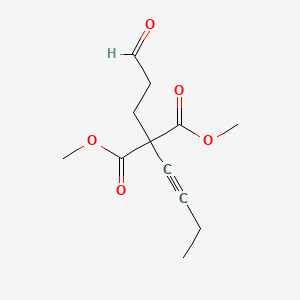
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
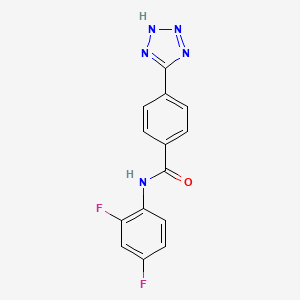
![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

